Benzo[h]quinoline is a polycyclic aromatic compound characterized by a fused quinoline structure. It consists of a benzene ring fused to a quinoline moiety, which is a bicyclic structure containing a benzene ring and a pyridine ring. The molecular formula of benzo[h]quinoline is C13H9N, and its structure allows for various chemical interactions due to the presence of both aromatic and nitrogen-containing rings. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an anti-cancer agent.
Currently, there is no extensive research available on the specific mechanism of action of benzo[h]quinoline in biological systems. However, its potential applications in drug development likely involve interactions with specific enzymes or receptors due to its structural similarity to known bioactive molecules []. Further research is needed to elucidate its specific mechanisms.
Benzo[h]quinoline exhibits significant biological activity, particularly in cancer research. Studies have shown that certain derivatives can induce oxidative stress-mediated DNA damage in cancer cells, leading to apoptosis. For instance, compounds derived from benzo[h]quinoline have demonstrated cytotoxic effects against various cancer cell lines, including H460, MCF7, and HCT116, with IC50 values comparable to established chemotherapeutics like doxorubicin . The presence of specific substituents on the benzo[h]quinoline structure plays a crucial role in enhancing its biological activity.
Several synthesis methods for benzo[h]quinoline and its derivatives have been reported:
Benzo[h]quinoline has several applications:
Research into the interactions of benzo[h]quinoline with biological molecules has revealed its potential as a drug candidate. Studies indicate that it may interact with DNA and proteins involved in cell signaling pathways, contributing to its anticancer properties. Additionally, investigations into its metabolic pathways suggest that it may undergo biotransformation, affecting its pharmacokinetic profile.
Benzo[h]quinoline shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound | Structure Type | Unique Features |
---|---|---|
Quinoline | Monocyclic | Lacks additional aromatic system |
Isoquinoline | Monocyclic | Contains a different nitrogen positioning |
Benzo[c]phenanthridine | Polycyclic | More complex fused system with additional rings |
Phenanthridine | Polycyclic | Contains three fused rings |
1,10-Phenanthroline | Polycyclic | Contains two nitrogen atoms within the structure |
Benzo[h]quinoline's unique fused structure allows it to exhibit distinct chemical reactivity and biological activity compared to these similar compounds. Its potential as an anticancer agent further differentiates it within this class of heterocyclic compounds.
Benzo[h]quinoline possesses the molecular formula C₁₃H₉N and exhibits a molecular weight of 179.22 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is benzo[h]quinoline, which clearly indicates the position of the benzene ring fusion to the quinoline core structure [2] [3]. Alternative nomenclature systems recognize this compound under several synonymous names, including 7,8-benzoquinoline, 4-azaphenanthrene, alpha-naphthoquinoline, and 1-naphthoquinoline [6] [7] [18].
The molecular structure consists of three fused aromatic rings arranged in a linear configuration [2]. The quinoline portion contains a pyridine ring fused to a benzene ring, while an additional benzene ring is fused at the 7,8-positions of the quinoline system [21] [22]. The nitrogen atom is positioned within the heterocyclic pyridine ring, contributing to the compound's basicity and coordination properties [23].
The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for benzo[h]quinoline is C1=CC=C2C(=C1)C=CC3=C2N=CC=C3 [2] [3] [16]. The International Chemical Identifier string is InChI=1S/C13H9N/c1-2-6-12-10(4-1)7-8-11-5-3-9-14-13(11)12/h1-9H [2] [16] [18].
Benzo[h]quinoline exhibits characteristic physical properties that define its behavior under various conditions. The compound presents as a crystalline solid at room temperature with an appearance ranging from white to light yellow powder or crystals [7] [9] [15].
Physical Property | Value | Reference |
---|---|---|
Melting Point | 48-54°C | [1] [7] [9] [10] |
Boiling Point | 338-340°C at 760 mmHg | [7] [9] [10] [15] |
Density | 1.2±0.1 g/cm³ | [10] [18] |
Flash Point | >110°C (>230°F) | [33] [36] |
Molecular Weight | 179.22 g/mol | [1] [2] [3] |
Refractive Index | 1.7270 (estimated) | [10] [18] |
The melting point of benzo[h]quinoline has been consistently reported across multiple sources, with values ranging from 48 to 54 degrees Celsius [7] [9] [10]. The boiling point occurs at approximately 338 degrees Celsius under standard atmospheric pressure [7] [9] [15]. The compound demonstrates limited solubility in methanol, appearing almost transparent when dissolved [9] [15].
The compound exhibits a flash point greater than 110 degrees Celsius, indicating relatively low volatility at ambient temperatures [33] [36]. The density of benzo[h]quinoline is reported as 1.2 grams per cubic centimeter, which is consistent with other polycyclic aromatic compounds [10] [18].
Benzo[h]quinoline is catalogued under Chemical Abstracts Service Registry Number 230-27-3, which serves as the primary identifier for this compound in chemical databases [1] [2] [3]. The compound is also assigned the European Community Number 205-937-0 and the Registry of Toxic Effects of Chemical Substances number DK1432000 [7] [9] [15].
Identifier Type | Value | Reference |
---|---|---|
Chemical Abstracts Service Number | 230-27-3 | [1] [2] [3] |
PubChem Compound Identifier | 9191 | [6] [16] [20] |
European Community Number | 205-937-0 | [1] [9] |
Molecular Design Limited Number | MFCD00004984 | [1] [3] [7] |
International Chemical Identifier Key | WZJYKHNJTSNBHV-UHFFFAOYSA-N | [2] [3] [16] |
Beilstein Registry Number | 120249 | [1] [7] [33] |
The Beilstein Registry Number 120249 connects the compound to historical chemical literature and provides access to comprehensive compilation of chemical reactions and properties [1] [7] [33]. These various identifier systems collectively ensure accurate identification and retrieval of information about benzo[h]quinoline across different chemical databases and literature sources.
Benzo[h]quinoline exists as one of several possible isomeric benzoquinoline derivatives, each distinguished by the position of benzene ring fusion to the quinoline core [23] [24] [26]. The most significant isomeric relationship exists with benzo[f]quinoline, where the benzene ring is fused at the 5,6-positions rather than the 7,8-positions [23] [24].
The structural differences between benzo[h]quinoline and benzo[f]quinoline result in distinct chemical and biological properties [23] [24]. Metabolic studies have demonstrated that these isomers undergo different oxidation pathways when processed by liver enzymes [23]. Benzo[f]quinoline readily forms nitrogen-oxide metabolites, while benzo[h]quinoline shows resistance to nitrogen-oxide formation due to steric hindrance around the nitrogen atom [23].
Quinoline Derivative | Fusion Position | Molecular Formula | Metabolic Pathway Differences |
---|---|---|---|
Benzo[h]quinoline | 7,8-position | C₁₃H₉N | Resistant to N-oxide formation |
Benzo[f]quinoline | 5,6-position | C₁₃H₉N | Forms N-oxide metabolites readily |
Research has shown that the nitrogen atom position significantly influences the sites where dihydrodiol formation occurs during metabolic processes [23]. The aromatic ring nitrogen in these azaphenanthrenes produces an effect similar to that of a methyl substituent in directing metabolic oxidation patterns [23].
Comparative studies of carcinogenic potential have revealed differences between these isomeric compounds [26]. In newborn mouse bioassays, quinoline demonstrated greater hepatocarcinogenic activity than either benzo[f]quinoline or benzo[h]quinoline [26]. Specifically, benzo[h]quinoline and phenanthridine showed no carcinogenic activity under the tested conditions, while benzo[f]quinoline exhibited some hepatocarcinogenic activity, though not statistically significant [26].
Crystallographic analysis of benzo[h]quinoline and its derivatives has provided detailed insights into the molecular geometry and intermolecular interactions within the solid state [21] [28] [29]. Crystal structure determinations have been performed on various benzo[h]quinoline derivatives, revealing consistent structural motifs and packing arrangements [28] [29] [30].
The crystal structure of benzo[h]quinoline-3-carboxamide has been determined through single-crystal X-ray diffraction, providing detailed geometric parameters for the benzoquinoline framework [21] [28]. This derivative crystallizes in the monoclinic space group P2₁/c with four molecules present in the unit cell [28] [44]. The molecule adopts an essentially planar conformation, with all seventeen non-hydrogen atoms lying within a single plane [28] [44].
Crystallographic Parameter | Value | Reference |
---|---|---|
Space Group | P2₁/c (monoclinic) | [28] [44] |
Unit Cell Contents | Z = 4 | [28] [44] |
Molecular Planarity | 0.050(2) Å maximum deviation | [28] |
Root Mean Square Deviation | 0.020(2) Å | [28] |
The crystal packing reveals interesting supramolecular features, with molecules arranged in two distinct orientations that are nearly perpendicular to each other, forming an angle of 87.64 degrees [28] [44]. This arrangement creates a crisscross pattern when viewed along specific crystallographic directions [28].
Bond length analysis of benzo[h]quinoline derivatives shows carbon-carbon bond lengths ranging from 1.38 to 1.42 Angstroms, while carbon-nitrogen bond lengths fall within the range of 1.32 to 1.36 Angstroms [28]. These values are consistent with aromatic systems and demonstrate the delocalized electronic structure of the compound [28].
Crystal structures of metal complexes containing benzo[h]quinoline ligands have also been characterized [29] [30]. For example, ruthenium carbonyl complexes with benzo[h]quinolin-10-yl ligands crystallize in the monoclinic space group Pn, with unit cell parameters a = 13.682(4), b = 10.885(3), c = 7.497(2) Angstroms, and β = 104.05(2) degrees [29].
Intermolecular interactions in benzo[h]quinoline crystal structures include hydrogen bonding networks and π-π stacking interactions [28] [30]. Classical hydrogen bonds form dimeric arrangements, while non-classical hydrogen bonds contribute to the overall crystal stability [28]. The planar nature of the molecule facilitates π-π stacking interactions between aromatic rings of adjacent molecules [30].